N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-10-2-4-11(5-3-10)14(21)18-16-20-19-15(22-16)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWAMCHHHQEZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the bromophenyl and methylbenzamide groups. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The bromophenyl group can be introduced through a bromination reaction, while the methylbenzamide group can be attached via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The oxadiazole ring can interact with nucleophilic sites in proteins, while the bromophenyl group may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Substituent Effects on Electronic Properties The 4-bromophenyl group in the target compound provides strong electron-withdrawing effects, which stabilize the oxadiazole ring and may enhance interactions with biological targets via halogen bonding . Fluorophenyl () and chlorophenyl () analogs exhibit smaller atomic radii and higher electronegativity than bromine, which could reduce steric hindrance but limit halogen-bonding strength .
Impact of Benzamide Modifications
- The 4-methylbenzamide group in the target compound balances lipophilicity and steric bulk. Comparatively, sulfamoyl () and thioxo () substituents introduce polar or hydrogen-bonding functionalities, which may improve solubility but reduce membrane permeability .
Physicochemical Data
- Molecular Weight : Calculated as 357.2 g/mol (C₁₇H₁₄BrN₃O₂).
- Lipophilicity (LogP) : Estimated ~3.1 (bromophenyl increases LogP vs. methoxyphenyl analogs).
- Solubility : Moderate in DMSO; low in aqueous buffers due to aromatic bromine and methyl groups.
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by research findings and case studies.
The compound features an oxadiazole ring, which is known for its biological relevance. The presence of the bromophenyl and methylbenzamide groups contributes to its pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H15BrN4O |
| Molecular Weight | 360.22 g/mol |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : Cyclization of a hydrazide with appropriate carboxylic acid derivatives.
- Bromination : Introduction of the bromophenyl group through bromination reactions.
- Acylation : The final step involves acylation to introduce the methylbenzamide moiety.
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For example, studies have shown that derivatives of oxadiazole can inhibit bacterial growth effectively. This compound has been tested against various bacterial strains with promising results.
Antifungal Activity
Similar to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida albicans. The mechanism involves disruption of fungal cell membranes and inhibition of ergosterol synthesis.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial activity. This compound showed an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics used in clinical settings .
- Fungal Inhibition Studies : In vitro studies revealed that this compound inhibited the growth of Candida albicans at concentrations as low as 50 µg/mL, showcasing its potential as an antifungal agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxadiazole moiety interacts with enzymes involved in key metabolic pathways in bacteria and fungi.
- Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Research Findings
Recent studies have focused on optimizing the structure of oxadiazole derivatives to enhance their biological activity. Modifications in the side chains have been shown to significantly affect their potency against various pathogens.
Table: Biological Activity Overview
| Activity Type | Pathogen/Target | IC50/MIC Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Antifungal | Candida albicans | 50 µg/mL |
| Antiviral | Influenza Virus | 100 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
